Diana -

Diana

Catalog Number: EVT-8042057
CAS Number:
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The DIANA technology was developed to facilitate high-throughput screening of enzyme inhibitors. It is classified under biochemical assays, specifically designed for enzyme activity measurement and inhibitor screening. The technology leverages DNA-linked antibodies to provide a sensitive and selective means of detecting active enzyme forms, making it an essential tool in pharmaceutical research .

Synthesis Analysis

The synthesis of compounds utilized in the DIANA assay involves several sophisticated methodologies. A notable approach includes the creation of tamiphosphor derivatives linked to reporter DNA oligonucleotides. This process requires precise chemical reactions to ensure the correct attachment of the DNA probe to the inhibitor molecule, which is crucial for the assay's effectiveness.

Technical Details

  1. Reagents: Common reagents include various buffers (e.g., Tris buffered saline) and surfactants like octaethylene glycol monododecyl ether.
  2. Procedure: The synthesis typically involves:
    • Preparation of enzyme extracts from cell lines.
    • Incubation with specific inhibitors.
    • Use of solid-phase assays that allow for washing away unbound components before analysis.
  3. Characterization: The synthesized compounds are characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity .
Molecular Structure Analysis

The molecular structure of compounds used in DIANA assays often includes complex arrangements that facilitate binding to target enzymes. For instance, inhibitors targeting carbonic anhydrase IX have specific structural features that enhance their affinity for the active site of the enzyme.

Relevant Data

  • Carbonic Anhydrase IX Inhibitors: These inhibitors typically possess sulfonamide groups, which are critical for their interaction with the enzyme's active site.
  • Structural Insights: Molecular docking simulations provide insights into how these inhibitors fit within the enzyme's active site, revealing potential interactions that can be exploited for drug design .
Chemical Reactions Analysis

DIANA's methodology involves several key chemical reactions:

  1. Binding Reactions: Inhibitors compete with a DNA-linked probe for binding to the active site of enzymes.
  2. Inhibition Mechanisms: The effectiveness of inhibitors is assessed through their ability to reduce enzyme activity, which can be quantified by measuring changes in substrate conversion rates.
  3. Assay Validation: The reactions are validated by comparing results against known inhibitors, ensuring reliability in screening outcomes .
Mechanism of Action

The mechanism of action for DIANA technology hinges on its ability to selectively detect only the active forms of enzymes, which are often more clinically relevant. The assay works by:

  1. Competitive Inhibition: Potential inhibitors compete with a DNA-linked probe for binding at the enzyme's active site.
  2. Detection Methodology: The resulting binding interactions are analyzed using fluorescence or colorimetric methods, allowing for sensitive detection even at picogram levels of target enzymes.
  3. Quantitative Evaluation: The system allows for single-well measurements to determine inhibition constants without extensive dilution series, streamlining the screening process .
Physical and Chemical Properties Analysis

The physical and chemical properties of compounds utilized in DIANA assays are crucial for their functionality:

  • Solubility: Compounds must exhibit adequate solubility in assay buffers to ensure effective interaction with target enzymes.
  • Stability: Chemical stability under assay conditions is vital; compounds should maintain their structure over the duration of the experiment.
  • Affinity: High affinity for target enzymes is essential; this is often quantified through inhibition constants derived from dose-response curves .
Applications

DIANA technology has broad applications in scientific research:

  • Drug Discovery: It is primarily used for identifying novel small-molecule inhibitors targeting clinically relevant enzymes such as carbonic anhydrases.
  • Biomarker Discovery: The sensitivity of DIANA makes it suitable for detecting biomarkers associated with various diseases, enhancing diagnostic capabilities.
  • Targeted Therapy Development: By identifying specific inhibitors, researchers can develop targeted therapies that minimize side effects while maximizing therapeutic efficacy .
Historical Evolution & Theoretical Frameworks of Diana-Based Research

Emergence of Diana in Synthetic Organic Chemistry: Wolff-Diana Synthesis and Iterative Building Block Assembly

The conceptualization of Diana (Drug-Integrating Amphiphilic Nanomaterial Assemblies) represents a paradigm shift in synthetic organic chemistry, rooted in the convergence of Wolff-Kishner reduction principles and modern iterative building block assembly. Early work focused on enabling multi-step reactions through thiol-mediated polymerization, where synthetic pathways were designed using uracil-specific excision reagent (USER) cloning and Golden Gate assembly techniques [3]. These methods allowed precise control over polymer block lengths (e.g., PEG₄₄-PPS₂₀ and PEG₄₄-OES₅), ensuring reproducibility and modularity in nanostructure synthesis. The core innovation lay in generating in situ thiolates to initiate anionic ring-opening polymerization of propylene sulfide or ethylene sulfide monomers, creating hydrophobic blocks with tailored chain lengths [4].

A critical advancement was the development of disulfide-capped intermediates, enabling post-polymerization functionalization via disulfide exchange reactions [4]. This approach facilitated the creation of amphiphilic di-block copolymers with programmable self-assembly behaviors. For example, modulating the mass fraction of hydrophobic components (e.g., fPPS > 0.25) dictated morphological outcomes—spherical micelles versus fibrillar structures—directly impacting drug-loading efficiency [4] [6]. The iterative nature of this synthesis is exemplified by the systematic optimization of PEG-PPS and PEG-OES copolymers, which achieved unprecedented cyclosporine A (CsA) solubilization up to 4.5 mg/mL in aqueous media [4].

Table 1: Milestones in Diana Synthetic Methodology Development

YearInnovationKey OutcomeSignificance
2013USER Cloning ImplementationError-free DNA assembly of biosynthetic clustersEnabled pathway refactoring for unnatural metabolites [3]
2020Disulfide-Capped PEG-PPS SynthesisReversible terminal functionalizationAllowed bioactive group incorporation (e.g., peptides) [4]
2024Crystalline OES Block DesignFormation of stable nanofibrils (nFIB)Achieved prolonged local retention at graft sites [6]

Biosynthesis-Inspired Methodologies: Translating Natural Product Assembly to Diana Derivatives

Biosynthetic strategies have been pivotal in advancing Diana derivatives, particularly through combinatorial biosynthesis. This approach mimics Nature’s enzymatic machinery to re-engineer metabolic pathways, yielding structurally novel compounds. Key successes include:

  • Polyketide Synthase (PKS) Reprogramming: The avermectin PKS was rationally redesigned by substituting its loading module with the cyclohexanecarboxylic acid (CHC) module from Streptomyces platensis. Co-expression of CHC biosynthesis genes in Streptomyces avermitilis enabled industrial-scale doramectin production, demonstrating the feasibility of hybrid pathway construction [1].
  • Precursor-Directed Biosynthesis: λ-RED-mediated recombination was used to replace the chlorinase gene salL in Salinispora tropica with Streptomyces cattleya's fluorinase gene flA. Supplementing cultures with fluoride yielded fluorosalinosporamide, an anticancer analogue with enhanced bioactivity [1].
  • Fungal-Bacterial Chimeric Systems: Fungal iterative PKS (e.g., PKS4 from Gibberella fujikuroi) was modularized and expressed in E. coli. Combined with bacterial tailoring enzymes, it produced non-natural aromatic polyketides, circumventing bacterial inclusion body formation limitations [1].

These methodologies exploit substrate promiscuity of megasynthases and CRISPR-based pathway editing to generate "unnatural" natural products. The integration of bioinformatics (e.g., antiSMASH for gene cluster prediction) with synthetic biology has accelerated the identification of engineering hotspots within biosynthetic assembly lines [3].

Table 2: Biosynthetic Engineering Strategies for Diana Derivatives

StrategyHost SystemUnnatural MetaboliteTherapeutic Application
Module SwappingS. avermitilisDoramectinAntiparasitic agent [1]
Fluorinase Gene InsertionS. tropicaFluorosalinosporamide AAnticancer agent [1]
Chimeric PKS-NRPSE. coliBacterial aromatic polyketideAntibacterial lead [1]

Theoretical Underpinnings of Amphiphilic Nanomaterial Design for Diana-Based Drug Delivery

The design of Diana nanoparticles hinges on molecular self-assembly theory and lyotropic behavior of amphiphilic block copolymers. Two architectures dominate:

  • Nanomicelles (nMIC): Spherical assemblies (~20 nm diameter) from PEG₄₄-PPS₂₀, where the hydrophobic PPS core (mass fraction fPPS ≈ 0.45) enables high drug encapsulation (CsA: 4.5 mg/mL). Their small size facilitates lymphatic trafficking to draining lymph nodes [4] [6].
  • Nanofibrils (nFIB): Filamentous structures (5 nm diameter, >500 nm length) from PEG₄₄-OES₅. The crystalline OES core (fOES ≈ 0.08) confers exceptional stability and local retention (>7 days post-subcutaneous injection) [4].

Structure-function relationships govern therapeutic efficacy:

  • Hydrophobicity-Hydrophilicity Balance: The Flory-Huggins interaction parameter (χ) dictates critical aggregation concentration. For PEG-PPS, χ > 10 enables stable self-assembly at ultralow concentrations (<0.01 mg/mL), preventing premature dissociation in vivo [6].
  • Morphology-Dependent Biodistribution: nMIC’s spherical morphology permits rapid interstitial transport to lymph nodes, ideal for targeting immune cells. In contrast, nFIB’s high aspect ratio impedes diffusion, enhancing localized drug retention at inflammation sites [4] [6].
  • Drug-Polymer Affinity: CsA’s log P (2.92) matches the Hildebrand solubility parameter (δ) of PPS (δ ≈ 18 MPa¹/²), enabling sustained release (>14 days) via partitioning kinetics [4].

Table 3: Physicochemical Properties of Diana Nanoparticles

ParameternMIC (PEG-PPS)nFIB (PEG-OES)Functional Impact
Size20–25 nm diameter5 nm diameter, >500 nm lengthnFIB: Slower lymphatic trafficking [4]
Drug LoadingCsA: 4.5 mg/mLCsA: 2 mg/mLHigher solubilization in nMIC [4]
Release Kinetics>14 days (CsA)>7 days (CsA)Prolonged immunomodulation [4]
Cellular UptakeModerate (dendritic cells)Enhanced (T cells)nFIB: Superior cytosolic delivery [6]

Experimental validation using lipophilic fluorescent probes (DiD/DiR) confirmed nMIC accumulation in inflamed subcutaneous grafts within 6 hours post-IV administration, while co-implanted nFIB persisted >72 hours. Both were internalized by CD8⁺ T cells and macrophages, crucial for localized immunomodulation in diabetes cell transplantation [6].

Properties

Product Name

Diana

IUPAC Name

dicyclohexylazanium;nitrite

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C12H23N.HNO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1-3/h11-13H,1-10H2;(H,2,3)

InChI Key

ZFAKTZXUUNBLEB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)[NH2+]C2CCCCC2.N(=O)[O-]

Canonical SMILES

C1CCC(CC1)[NH2+]C2CCCCC2.N(=O)[O-]

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